molecular formula C12H11FN2O3 B12186819 N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine

N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine

Cat. No.: B12186819
M. Wt: 250.23 g/mol
InChI Key: WNUAWQHNVRNXIO-UHFFFAOYSA-N
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Description

Contextualization within Indole-Based Chemical Scaffolds in Medicinal Chemistry

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. chemimpex.comossila.comdrugbank.com Its structural motif is found in a vast array of natural products and synthetic compounds with diverse and potent biological activities. chemimpex.commdpi.com The versatility of the indole ring allows for functionalization at multiple positions, enabling the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its interaction with biological targets. chemimpex.com

This has led to the development of numerous indole-containing drugs with applications across various therapeutic areas, including oncology, neurology, and infectious diseases. nih.gov For instance, vinca (B1221190) alkaloids like vincristine (B1662923) are potent anticancer agents, while other indole derivatives have shown promise as antivirals and antihypertensives. mdpi.comnih.gov The ability of the indole scaffold to mimic the structure of endogenous molecules, such as tryptophan, further enhances its utility in drug design. drugbank.com

Rationale for Focused Research on N-[(6-Fluoro-1H-indol-1-yl)acetyl]glycine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the rationale for investigating its derivatives can be strongly inferred from studies on closely related analogs, particularly its bromo-substituted counterpart, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, also known as NL1. nih.govnih.gov

Research into NL1 has identified it as a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govnih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov The inhibition of bCSE has been shown to significantly increase the susceptibility of these bacteria to conventional antibiotics, presenting a promising strategy to combat antibiotic resistance. nih.govnih.gov

The investigation of a fluoro-derivative, such as this compound, is a logical progression in this line of research. The introduction of a fluorine atom can have profound effects on a molecule's properties, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, leading to an increased half-life of the drug.

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to stronger interactions with the target protein.

Lipophilicity: Fluorine substitution can modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Therefore, the focused research on this compound derivatives is likely driven by the hypothesis that the fluorine substitution could enhance the potency, selectivity, or pharmacokinetic profile of these bCSE inhibitors, ultimately leading to more effective antibiotic adjuvants.

Overview of Research Paradigms Applied to Indole-Glycine Conjugates

The study of indole-glycine conjugates, exemplified by the research on NL1, typically follows a well-established set of research paradigms in medicinal chemistry and chemical biology.

Synthesis and aaloging: The initial step involves the chemical synthesis of the target compound and a library of related analogs. For instance, the synthesis of NL1 involves a multi-step process starting from 6-bromoindole (B116670). nih.gov This is followed by alkylation with a bromoacetic ester, hydrolysis to the corresponding acetic acid, and finally, a peptide coupling reaction with a glycine (B1666218) ester. nih.gov A similar synthetic route would be anticipated for this compound, starting from 6-fluoroindole (B127801).

Biochemical and Enzymatic Assays: Once synthesized, the compounds are subjected to in vitro biochemical assays to determine their biological activity. In the case of NL1, this involved testing its ability to inhibit the enzymatic activity of purified bCSE. nih.gov Such assays are crucial for establishing a structure-activity relationship (SAR), which helps in identifying the key molecular features required for potent inhibition.

Cell-Based Assays: Promising compounds from biochemical screens are then evaluated in cell-based assays to assess their effects in a more biologically relevant context. For potential antibiotic adjuvants, this would involve testing their ability to potentiate the activity of known antibiotics against pathogenic bacterial strains.

Structural Biology: To understand the molecular basis of inhibition, techniques like X-ray crystallography or cryo-electron microscopy can be employed to determine the three-dimensional structure of the inhibitor bound to its target enzyme. This provides invaluable insights into the specific interactions that govern binding and can guide the rational design of more potent and selective inhibitors.

Pharmacokinetic Profiling: Lead compounds with good cellular activity undergo preliminary pharmacokinetic studies to evaluate their ADME properties. This helps in assessing their potential for in vivo efficacy and identifying any potential liabilities that may need to be addressed through further chemical modification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

2-[[2-(6-fluoroindol-1-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C12H11FN2O3/c13-9-2-1-8-3-4-15(10(8)5-9)7-11(16)14-6-12(17)18/h1-5H,6-7H2,(H,14,16)(H,17,18)

InChI Key

WNUAWQHNVRNXIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)O)F

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for N 6 Fluoro 1h Indol 1 Yl Acetyl Glycine and Analogues

Synthetic Approaches to the 6-Fluoro-1H-Indole Core

The initial and crucial step is the synthesis of the 6-fluoro-1H-indole scaffold. This can be achieved either by introducing a fluorine atom onto a pre-existing indole (B1671886) ring or, more commonly, by constructing the indole ring from a precursor that already contains the fluorine atom.

Regioselective Fluorination of Indole Systems

Direct fluorination of the indole nucleus to achieve regioselective substitution at the C-6 position is a significant challenge. The indole ring is inherently electron-rich, making it susceptible to electrophilic attack. However, the C-3 position is the most nucleophilic and kinetically favored site for electrophilic substitution. Unprotected indoles, when treated with common electrophilic fluorinating agents like Selectfluor, tend to undergo uncontrolled reactions, often leading to difluorination at the C-3 position or other complex mixtures. wikipedia.orgacs.org This makes direct, selective C-6 fluorination of the parent indole molecule a less common and more difficult synthetic route.

Precursor Synthesis and Indole Ring Closure Methodologies

A more reliable and widely used approach involves building the indole ring from an appropriately substituted benzene (B151609) precursor. This strategy ensures the fluorine atom is correctly positioned from the start. Several classical indole synthesis reactions can be adapted for this purpose.

Fischer Indole Synthesis : This is one of the most versatile and well-known methods for indole synthesis. wikipedia.orgalfa-chemistry.combyjus.com The process involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org To synthesize 6-fluoroindole (B127801), one would start with 4-fluorophenylhydrazine. This precursor is condensed with a suitable carbonyl compound, such as pyruvic acid, to form a phenylhydrazone intermediate. byjus.comtaylorandfrancis.com Subsequent heating in the presence of an acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or a Lewis acid like ZnCl₂) induces a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic 6-fluoroindole ring. wikipedia.orgalfa-chemistry.com

Bischler–Möhlau Indole Synthesis : This method involves the reaction of an α-halo-acetophenone with an excess of an aniline (B41778) derivative. wikipedia.orgresearchgate.net For the synthesis of a 6-fluoroindole derivative, 4-fluoroaniline (B128567) would be reacted with an appropriate α-haloketone. The reaction proceeds through the formation of an α-anilino ketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the indole ring. wikipedia.org While historically plagued by harsh conditions and low yields, modern modifications using microwave irradiation or different catalysts have improved its utility. wikipedia.orgmdpi.comresearchgate.net

Reductive Cyclization : Another effective strategy is the reductive cyclization of a suitably substituted ortho-nitrotoluene. For instance, a precursor like 4-fluoro-2-nitrotoluene (B1294404) can be subjected to reactions that build up the necessary carbon framework, followed by reduction of the nitro group (e.g., using SnCl₂/HCl or catalytic hydrogenation) which triggers an intramolecular condensation to form the indole ring. taylorandfrancis.com

Formation of the N-Acetylglycine Moiety

Once the 6-fluoro-1H-indole core is obtained, the next phase is the construction of the N-acetylglycine side chain. This is typically performed in a stepwise manner, involving N-acylation followed by amide bond formation.

Acylation of the Indole Nitrogen (N-1)

The indole nitrogen (N-1) is first functionalized with an acetic acid group. A common and effective method is the N-alkylation of 6-fluoro-1H-indole with a haloacetic acid ester, such as ethyl bromoacetate (B1195939) or chloroacetyl chloride, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. researchgate.net This reaction introduces the ethyl acet(yl) group onto the indole nitrogen. The resulting ester, ethyl 2-(6-fluoro-1H-indol-1-yl)acetate, is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to yield 2-(6-fluoro-1H-indol-1-yl)acetic acid.

Glycine (B1666218) Amide Bond Formation Techniques

The final step is the formation of an amide bond between the carboxylic acid of the 2-(6-fluoro-1H-indol-1-yl)acetic acid intermediate and the amino group of glycine. This is a standard peptide coupling reaction. To facilitate the thermodynamically unfavorable amide bond formation, the carboxylic acid must be activated. rsc.orgrsc.org This is achieved using a variety of coupling reagents.

Commonly used methods include:

Carbodiimide-based coupling : Dicyclohexylcarbodiimide (DCC) is a classic activating agent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine of glycine (or a glycine ester). peptide.comlibretexts.org To minimize side reactions and racemization, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. rsc.orgpeptide.comnih.gov The combination of EDC (a water-soluble carbodiimide) and HOBt is also frequently used. nih.gov

Uronium/Aminium-based coupling : Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and lead to faster reactions with less epimerization. peptide.com

The reaction typically involves coupling the indole-acetic acid intermediate with a protected form of glycine, such as a glycine methyl or ethyl ester, in an organic solvent. The final step is the deprotection (hydrolysis) of the ester to give the target carboxylic acid, N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine.

Advanced Synthetic Strategies for Structural Diversification

To generate analogues of this compound, chemists employ strategies that allow for variation in the indole core, the linker, and the amino acid moiety.

Late-Stage Functionalization : Instead of building the molecule from scratch with a new precursor for each analogue, late-stage functionalization modifies a common intermediate. researchgate.netnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for diversifying the indole core at positions C-2, C-4, C-7, or others that are not easily accessible through classical methods. researchgate.netacs.orgnih.gov This allows for the introduction of a wide range of functional groups onto the 6-fluoroindole scaffold late in the synthetic sequence.

Multi-Component Reactions (MCRs) : MCRs, such as the Ugi reaction, offer a highly convergent and efficient path to molecular diversity. researchgate.netrsc.orgresearchgate.netrsc.org An Ugi reaction brings together four components—an aldehyde, an amine, a carboxylic acid, and an isocyanide—in a single step to create a complex α-acylamino amide product. nih.gov By systematically varying each of the four components, vast libraries of indole-containing peptidomimetics can be rapidly synthesized. For example, using an indole-based aldehyde or amine as one of the inputs can generate diverse and complex indole derivatives. rsc.orgnih.gov

Varying the Amino Acid Component : The most straightforward diversification strategy involves replacing glycine in the peptide coupling step (Section 2.2.2) with other natural or unnatural amino acids. nih.gov This allows for systematic exploration of the structure-activity relationship of the terminal amino acid residue.

Table of Compounds

Introduction of Substituents on the Indole Ring (e.g., N-substitution, C-substitution)

The derivatization of the core 6-fluoroindole scaffold is pivotal for creating analogues of the target compound. Synthetic efforts are typically directed at either the indole nitrogen (N-substitution) or the carbon atoms of the heterocyclic ring system (C-substitution).

N-Substitution: The N-alkylation of indoles is a common strategy to introduce side chains, such as the acetylglycine moiety. Due to the relatively low nucleophilicity of the indole nitrogen and potential for competing C3-alkylation, specific conditions are often required. The reaction typically begins with the deprotonation of the indole N-H group using a strong base like sodium hydride (NaH) to form the corresponding anion. This nucleophile can then react with an electrophile, such as an α-halo ester (e.g., ethyl bromoacetate), in an SN2 reaction to install the acetyl linker precursor at the N1 position. The choice of base and solvent is critical to ensure high regioselectivity for N-alkylation over C-alkylation. For instance, using KOH in the presence of N-Boc-aziridines has been shown to effectively alkylate substituted indoles like 5-fluoro-6-chloroindole. growingscience.com

C-Substitution: Functionalization of the carbon framework of the 6-fluoroindole ring allows for the introduction of additional diversity. While the C3 position is the most nucleophilic and prone to electrophilic substitution, modern methods enable functionalization at other positions, including the less reactive benzene portion of the ring. A powerful technique for this is the iridium-catalyzed C-H borylation, which can selectively install boronate ester groups (Bpin) at various positions (C2, C3, C4, C5, and C7) of the 6-fluoroindole ring. ossila.com These borylated intermediates are versatile building blocks for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form new carbon-carbon or carbon-heteroatom bonds. Another approach is the Friedel-Crafts acylation, which typically directs substitution to the C3 position. For example, indoles react with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid to yield 3-acetylindoles. nih.gov A patent describes the synthesis of 6-fluoroindole-3-acetonitrile (B1321227) via a Mannich-type reaction followed by cyanation, providing a precursor for a C3-substituted acetic acid derivative. google.com

Table 1: Examples of Substitution Reactions on Indole Scaffolds
Reaction TypeIndole SubstrateReagents & ConditionsProductReference
N-AlkylationIndole1. NaH 2. BrCH₂CO₂EtEthyl 1H-indol-1-ylacetate nih.gov
N-Alkylation5-Fluoro-6-chloroindoleN-Boc-2-methylaziridine, KOH, DMFN-alkylated indole product growingscience.com
C3-AcetylationIndoleAcetyl chloride, Indium trichloride, rt3-Acetylindole nih.gov
C-H Borylation6-FluoroindoleIridium catalyst, BpinPosition-selective borylated 6-fluoroindoles ossila.com
C3-Aminomethylation (Mannich)6-FluoroindoleFormaldehyde, Dimethylamine, Acetic acid6-Fluoro-3-(dimethylaminomethyl)indole (6-Fluorogramine) google.com

Exploration of Variations within the Glycine and Acetyl Linker

The synthesis of this compound is typically achieved through a multi-step sequence that allows for significant variation in the linker and amino acid components. A common route involves the initial preparation of 6-fluoroindole-1-acetic acid, which is then coupled with a glycine derivative.

The first step is the N-alkylation of 6-fluoroindole with a haloacetic acid ester, such as ethyl bromoacetate, in the presence of a base. Subsequent hydrolysis of the resulting ester yields 6-fluoroindole-1-acetic acid. This carboxylic acid is then activated for amide bond formation. A vast array of coupling reagents developed for peptide synthesis can be employed for this purpose. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. nih.govyoutube.com Other modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (n-propanephosphonic acid anhydride) are also highly effective. growingscience.comuantwerpen.be The activated indole-1-acetic acid is then reacted with the amino group of a glycine ester (e.g., glycine methyl ester) to form the protected dipeptide-like structure. A final hydrolysis step removes the ester protecting group to afford the target carboxylic acid.

This modular approach allows for extensive exploration of structural variations. By substituting glycine with other amino acid esters (e.g., alanine, phenylalanine, serine), a library of different N-(indolylacetyl)amino acid analogues can be generated. nih.gov Furthermore, the acetyl linker itself can be modified by using different haloalkanoic acids in the initial N-alkylation step, leading to homologated or branched linkers.

Table 2: Selected Amide Coupling Methods for Indole Acetic Acids
Carboxylic AcidAmineCoupling ReagentsSolventProductReference
2-Indole acetic acid2-AminophenolCDI, DMAPN/AN-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide google.comyoutube.com
Thiazole carboxylic acidAniline derivativeEDC, DMAP, HOBt (cat.), DIPEAAcetonitrileFunctionalized amide derivative nih.gov
N-Boc-AlanineGlycine esterDCCDCMN-Boc-Ala-Gly-ester youtube.com
Generic Carboxylic AcidGeneric AmineHATU, DIPEAN/AAmide product growingscience.com
Racemization-prone AcidAmineT3P, PyridineN/AAmide product (low epimerization) uantwerpen.be

Multi-Component Reactions (MCRs) for Indole Conjugates

Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like indole conjugates. The Ugi four-component reaction (U-4CR) is particularly well-suited for this purpose. sigmaaldrich.com

In a classical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a one-pot process to form a bis-amide product. sigmaaldrich.com This reaction's power lies in its convergence and the ability to generate diverse libraries of compounds by simply varying the starting components. To synthesize analogues of this compound, one of the four Ugi components would be a 6-fluoroindole derivative. For example:

Indole as the carboxylic acid: 6-Fluoroindole-1-acetic acid could serve as the acid component, reacting with an amine, an aldehyde, and an isocyanide.

Indole as the aldehyde: A 6-fluoroindole-carboxaldehyde could be used as the aldehyde component.

Indole as the amine: An amino-functionalized 6-fluoroindole could act as the amine component.

The Ugi reaction is known for its high functional group tolerance and typically proceeds under mild conditions, often in polar solvents like methanol (B129727) or trifluoroethanol. sigmaaldrich.com The products are peptoid structures, which are mimics of peptides. Post-Ugi transformations can further increase molecular complexity, allowing for the synthesis of various heterocyclic systems fused to the indole core. nih.gov For instance, Ugi reactions involving isatin (B1672199) (an indole-2,3-dione) have been used to create libraries of oxindole-lactam hybrids. nih.gov This approach provides a powerful platform for the rapid generation of diverse indole-glycine analogues for research and discovery.

Table 3: Application of Multi-Component Reactions for Indole Conjugates
MCR TypeKey Indole ComponentOther ComponentsProduct TypeReference
Ugi 4-Component ReactionIndole-3-carbaldehydeAmine, Boc-amino acid, IsocyanoacetateIndole-containing peptides
Ugi 4-Center-3-Component ReactionIsatin (as aldehyde)Amino acid, IsocyanideOxindole-lactam hybrids nih.gov
Ugi/Heck Reaction2-Bromoaniline (Indole precursor)Acrylic acid, Aldehyde, IsocyanideIndol-2-ones nih.gov
Ugi ReactionPyrazino[1,2-a]indole-1,4-dione (as acid)Aniline, Benzaldehyde, IsocyanideIndole-phenylacetamides

Molecular Mechanisms and Biological Targets of N 6 Fluoro 1h Indol 1 Yl Acetyl Glycine

Identification of Putative Molecular Targets and Binding Sites

The initial exploration of a novel compound's biological activity involves identifying its molecular targets. For N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine, this process includes examining its potential to interact with enzymes and receptors, thereby initiating a cascade of cellular events.

Research into structurally similar indole-based compounds suggests that this compound may act as an enzyme inhibitor. Specifically, studies on the analogous compound, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, have identified it as a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.govmdpi.comnih.gov This enzyme is crucial for the production of hydrogen sulfide (B99878) in various pathogenic bacteria. nih.govmdpi.com The suppression of bCSE activity has been shown to significantly increase the susceptibility of bacteria to antibiotics. nih.govmdpi.comnih.gov Given the structural similarity, it is plausible that this compound also targets bCSE.

While direct studies on the interaction of this compound with kinases have not been identified in the reviewed literature, the general class of indole (B1671886) derivatives has been investigated for kinase inhibitory activity. However, specific data for this particular compound is not available.

Serine proteases are another class of enzymes that could potentially be targeted. These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases. mdpi.com Indole derivatives have been explored as potential serine protease inhibitors, suggesting a possible avenue of investigation for this compound. nih.gov

Table 1: Putative Enzyme Inhibition Profile

Enzyme Target Predicted Interaction Basis for Prediction
Bacterial Cystathionine γ-Lyase (bCSE) Inhibition Activity of the structurally analogous compound (2-(6-bromo-1H-indol-1-yl)acetyl)glycine. nih.govmdpi.comnih.gov
Kinases Unknown No direct evidence found.
Serine Proteases Possible Inhibition General activity of indole derivatives against this class of enzymes. nih.gov

The glycine (B1666218) component of this compound suggests a potential interaction with receptors where glycine acts as a ligand or co-agonist, most notably glycine receptors (GlyRs) and N-methyl-D-aspartate (NMDA) receptors. nih.govnih.gov

Glycine receptors, which are ligand-gated ion channels, are critical for inhibitory neurotransmission. nih.gov Research has demonstrated that a class of molecules known as N-acyl amino acids can act as positive allosteric modulators of GlyRs. nih.govresearchgate.net This modulation enhances the receptor's response to glycine, which could be a promising therapeutic strategy for conditions like chronic pain. nih.gov A study on various N-acyl glycines revealed that the nature of the acyl chain is crucial for activity, with certain chain lengths and double bond positions leading to significant potentiation of glycine-induced currents. nih.gov

NMDA receptors, another class of ionotropic glutamate (B1630785) receptors, require both glutamate and glycine for activation. embopress.org The glycine binding site on the NR1 subunit of the NMDA receptor is a key regulatory site. embopress.org While some indole derivatives have been developed as antagonists for this site, the potential for this compound to act as a modulator is an area for investigation. nih.gov The binding of ligands to this site can be influenced by the presence of other subunits, such as NR2A and NR2B, which can alter the receptor's affinity for glycine. nih.gov

Table 2: Potential Receptor Interactions

Receptor Putative Interaction Type Rationale
Glycine Receptors (GlyRs) Positive Allosteric Modulation The compound belongs to the N-acyl glycine class, known to contain positive allosteric modulators of GlyRs. nih.govresearchgate.net
NMDA Receptors Modulation of Glycine Binding Site The glycine moiety suggests a potential interaction with the glycine co-agonist site on the NR1 subunit. embopress.org

Modulation of Specific Biochemical Pathways

By interacting with its molecular targets, this compound can be expected to modulate various downstream biochemical pathways.

The modulation of receptors like GlyRs and NMDA receptors can have profound effects on intracellular signal transduction. For instance, the potentiation of GlyR activity would lead to increased chloride influx and hyperpolarization of the neuronal membrane, thereby dampening excitatory signals. nih.gov The phosphorylation of GlyR subunits by protein kinases is a known mechanism for regulating their function, indicating a potential intersection with signaling pathways that control kinase activity. nih.gov

NMDA receptor activation is well-known to trigger a host of intracellular signaling cascades, primarily through calcium influx. These cascades are fundamental to processes like synaptic plasticity. Any modulation of the NMDA receptor's glycine binding site by this compound could, therefore, indirectly influence these calcium-dependent signaling pathways.

The structure of this compound, being an N-acyl derivative of glycine, suggests a direct link to amino acid metabolism. Glycine itself is a central player in numerous metabolic processes. nih.gov It is a key component of one-carbon metabolism, a network of pathways essential for the synthesis of nucleotides, proteins, and lipids, as well as for methylation reactions. nih.govnih.gov

The glycine cleavage system is a critical pathway for glycine catabolism and a source of one-carbon units. nih.gov Furthermore, glycine is utilized in the synthesis of glutathione, a major antioxidant. nih.gov The introduction of this compound into a biological system could potentially influence the availability of free glycine or interact with enzymes involved in these metabolic pathways. The glycine N-acyltransferase enzyme, for example, is responsible for the conjugation of acyl groups to glycine as a detoxification mechanism. irbbarcelona.org

Mechanistic Insights from Cell-Based Assays

To elucidate the precise mechanisms of action of this compound, a variety of cell-based assays would be employed. Based on the putative targets identified, these assays would likely include:

Enzyme Inhibition Assays: To confirm the inhibition of bacterial cystathionine γ-lyase, experiments measuring the production of H2S in the presence of the compound would be conducted. utmb.edu Similar assays could be designed to screen for inhibitory activity against a panel of kinases and proteases.

Electrophysiological Recordings: Using techniques such as two-electrode voltage clamp or patch-clamp on cells expressing specific subtypes of glycine or NMDA receptors, the modulatory effects of the compound could be quantified. nih.gov These assays would reveal changes in ion channel currents in response to the compound, confirming whether it acts as a positive or negative modulator and determining its potency and efficacy. nih.gov

Binding Assays: Radioligand binding assays could be used to determine the affinity of this compound for the glycine binding site of the NMDA receptor or to allosteric sites on the glycine receptor. nih.gov

Metabolomic Analysis: Cell-based metabolomic studies could be performed to assess the impact of the compound on intracellular levels of glycine and related metabolites in pathways such as one-carbon metabolism. nih.gov

Table 3: Relevant Cell-Based Assays and Expected Mechanistic Insights

Assay Type Purpose Potential Insights
Enzyme Activity Assays Quantify inhibition of target enzymes. Confirmation of bCSE inhibition and identification of any off-target enzyme effects. utmb.edu
Electrophysiology Characterize modulation of ion channels. Determine the nature (potentiation or inhibition), potency, and efficacy of the compound at GlyRs and NMDA receptors. nih.gov
Radioligand Binding Assays Measure binding affinity to receptors. Quantify the binding affinity to the glycine binding site of NMDA receptors or allosteric sites on GlyRs. nih.gov
Cellular Metabolomics Assess impact on metabolic pathways. Reveal changes in glycine metabolism and related pathways. nih.gov

Target Engagement Studies

No published studies detailing the target engagement of this compound were identified. Consequently, there is no information on the direct molecular targets of this compound or data from techniques such as cellular thermal shift assays (CETSA), drug affinity responsive target stability (DARTS), or other methods used to confirm target binding within a cellular context.

Cellular Pathway Analysis via Transcriptomics and Proteomics

A comprehensive search for transcriptomic and proteomic analyses of cells treated with this compound yielded no results. Therefore, there is no available data on the global changes in gene expression or protein levels induced by this compound. This prevents any analysis of the cellular pathways that it may modulate.

Computational Approaches in the Discovery and Characterization of N 6 Fluoro 1h Indol 1 Yl Acetyl Glycine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking simulations are a cornerstone in the computational analysis of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine, providing critical insights into its binding affinity and orientation within the active site of a target protein. These simulations predict the preferred conformation of the ligand when it forms a complex with a protein, a crucial step in understanding its potential inhibitory or activating effects.

Detailed analysis of the ligand-protein interactions for this compound reveals the specific molecular forces governing its binding. These interactions typically include:

Hydrogen Bonds: The glycine (B1666218) moiety of the compound, with its carboxylic acid and amide groups, is a prime candidate for forming hydrogen bonds with amino acid residues in the protein's active site. The nitrogen atom of the indole (B1671886) ring can also act as a hydrogen bond donor.

Pi-Stacking: The aromatic indole ring can also participate in pi-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atom at the 6-position of the indole ring can form halogen bonds, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding.

These interactions are quantified by scoring functions within the docking software, which estimate the binding energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and favorable interaction.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies

The structural information obtained from molecular docking and X-ray crystallography of the target protein in complex with this compound can be leveraged in Structure-Based Drug Design (SBDD). SBDD aims to optimize the ligand's structure to improve its binding affinity and selectivity for the target protein. This iterative process involves modifying the chemical structure of the lead compound and evaluating the new analogues through further computational and experimental testing.

Fragment-Based Drug Discovery (FBDD) offers an alternative or complementary approach. In FBDD, small chemical fragments are screened for their ability to bind to the target protein. Once a fragment that binds to a specific pocket in the protein is identified, it can be grown or linked with other fragments to create a more potent lead compound. The indole, acetyl, and glycine components of this compound could themselves be considered as starting points in an FBDD campaign.

Ligand-Based Drug Design (LBDD) Methodologies

In the absence of a known 3D structure of the target protein, Ligand-Based Drug Design (LBDD) methodologies become paramount. These approaches utilize the information from a set of known active and inactive molecules to develop a model that predicts the biological activity of new compounds.

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound and its analogues, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, can rapidly identify a smaller, more manageable set of candidate molecules for further experimental testing, significantly accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying physicochemical properties, or molecular descriptors, of the compounds, a predictive model can be built.

For this compound and its analogues, relevant descriptors might include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges.

Hydrophobic descriptors: LogP (partition coefficient).

A QSAR model can be expressed as a mathematical equation that can be used to predict the activity of newly designed compounds, guiding the synthesis of more potent analogues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the protein.

For this compound, MD simulations can:

Assess the stability of the docked pose over time.

Reveal important conformational changes in the protein upon ligand binding.

Identify key water molecules that may mediate the interaction between the ligand and the protein.

Provide a more accurate estimation of the binding free energy.

In Silico Screening for Novel Analogues and Target Identification

The computational models developed, including pharmacophore and QSAR models, can be used for large-scale in silico screening of virtual libraries of compounds to identify novel analogues of this compound with potentially improved properties.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) has become a cornerstone of modern drug discovery, offering powerful tools for the rational design and activity prediction of novel therapeutic agents. While specific ML models exclusively trained on this compound are not extensively documented in public literature, the principles and methodologies are well-established through studies on structurally related indole and fluoro-indole derivatives. These computational approaches enable the exploration of vast chemical spaces, prediction of biological activities, and optimization of lead compounds, thereby accelerating the research and development process.

Machine learning models, particularly those for Quantitative Structure-Activity Relationship (QSAR), are frequently employed to build predictive relationships between the structural features of molecules and their biological activities. For compounds like this compound, these models can predict inhibitory activity against various biological targets.

Research on other indole derivatives has demonstrated the successful application of various ML algorithms. For instance, studies on indole analogues as monoamine oxidase (MAO) inhibitors have utilized Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique. nih.gov These models correlate the steric and electrostatic fields of the molecules with their inhibitory potency. nih.gov For MAO-A and MAO-B, predictive cross-validated r² values of 0.743 and 0.603, respectively, have been achieved, indicating a robust predictive capability. nih.gov

Similarly, MLR (Multiple Linear Regression) and other nonlinear methods like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) have been used to develop QSAR models for various indole-based inhibitors. nih.goveurjchem.com In a study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors, a highly predictive QSAR model was developed with a determination coefficient (R²) of 0.9328 and an external validation coefficient (R²ext) of 0.929. eurjchem.com Such models are instrumental in designing new compounds with potentially enhanced activity. eurjchem.com

The predictive power of these models is heavily reliant on the molecular descriptors used as input. These descriptors quantify various aspects of a molecule's structure and properties. Common classes of descriptors include:

Structural Descriptors: Atom counts, bond counts, and molecular weight. physchemres.org

Electro-topological Descriptors: Indices that describe the electronic and topological state of atoms in the molecule. physchemres.org

Spatial Descriptors: Parameters related to the three-dimensional arrangement of the molecule. physchemres.org

Thermodynamic and Electronic Descriptors: Properties like dipole moment and polar surface area. physchemres.org

A hypothetical application of ML to this compound would involve creating a dataset of similar fluoro-indole derivatives with known biological activities. ML algorithms would then be trained on this data to learn the complex relationships between the molecular descriptors and the observed activity. The resulting model could then predict the activity of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and experimental testing. For example, a study on tri-substituted fluoro indole derivatives reported a machine learning model with an accuracy of 93.00% and an AUC (Area Under the Curve) of 0.94, showcasing the high predictive power of these techniques for this class of compounds. researchgate.net

The table below summarizes the performance of various ML models in predicting the activity of indole derivatives from different studies, illustrating the potential for applying these methods to this compound.

Model Type Target Key Performance Metric Value
2D-QSARPim1 Kinase InhibitorsR²test0.96
3D-QSAR (CoMFA)MAO-A InhibitorsCross-validated r²0.743
3D-QSAR (CoMFA)MAO-B InhibitorsCross-validated r²0.603
QSAR (MLR)Histone Lysine Methyl Transferase Inhibitors0.9328
QSAR (MLR)Histone Lysine Methyl Transferase InhibitorsR²ext0.929
Machine Learning ClassifierTri-substituted fluoro indole derivativesAccuracy93.00%

This table presents data from various studies on indole derivatives to illustrate the typical performance of machine learning models in this chemical space.

Preclinical Pharmacological Investigations and Biological Activities of N 6 Fluoro 1h Indol 1 Yl Acetyl Glycine

In Vitro Efficacy and Potency Determination

No publicly available data from in vitro studies assessing the efficacy and potency of N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine were found.

Cell-Free Biochemical Assays for Enzyme/Receptor Activity

Information regarding the evaluation of this compound in cell-free biochemical assays to determine its direct effects on specific enzymes or receptors is not available in the reviewed literature.

Cell-Based Functional Assays in Relevant Biological Systems

No studies were identified that reported the use of cell-based functional assays to investigate the biological activity of this compound in relevant cellular models.

Antimicrobial Activity Evaluation

There is no available research detailing the evaluation of this compound for antimicrobial properties. While various indole (B1671886) derivatives have been investigated for such effects, specific data on the antibacterial or antifungal activity of this particular compound, including minimum inhibitory concentration (MIC) values, have not been published.

Antiviral Activity Assessments

No published studies were found that assessed the antiviral activity of this compound, including any potential inhibitory effects against flaviviruses or other viral pathogens.

Anti-inflammatory Properties Characterization

A search of scientific databases did not yield any studies characterizing the potential anti-inflammatory properties of this compound. Research into its effects on inflammatory pathways, cytokine production, or enzymes such as cyclooxygenases has not been reported.

In Vivo Preclinical Characterization in Animal Models

No data from in vivo studies in animal models to characterize the preclinical pharmacology of this compound are present in the public domain.

Despite a comprehensive search for preclinical pharmacological investigations and biological activities of this compound, no specific data regarding its biodistribution, metabolism, or efficacy in neurological or inflammatory disease models could be located in the available scientific literature.

Extensive searches were conducted to identify studies pertaining to the following areas:

Proof-of-Concept Studies in Disease Models:There is no available research on the therapeutic or biological effects of this compound in animal models of neurological or inflammatory conditions.

The performed searches for the specific compound yielded results for related but structurally distinct indole derivatives. Adhering to the strict instruction to focus solely on this compound, information on these other compounds has been excluded.

Therefore, the requested article on the preclinical pharmacological investigations and biological activities of this compound cannot be generated at this time due to the absence of relevant research data.

Future Directions and Emerging Research Avenues for N 6 Fluoro 1h Indol 1 Yl Acetyl Glycine Research

Development of Advanced Synthetic Strategies for Complex Analogues

The future of research on N-[(6-fluoro-1H-indol-1-yl)acetyl]glycine will likely involve creating more intricate analogues to improve its properties as a potential drug. Current methods for creating similar indole-based compounds often involve attaching a side chain to a 6-substituted indole (B1671886) core. For instance, the synthesis of a related bromo-analogue involves several steps, including the alkylation of 6-bromoindole (B116670). nih.gov

Future synthetic strategies for the fluoro-analogue could focus on:

Late-Stage Fluorination: Developing methods to introduce the fluorine atom at a later stage of the synthesis could allow for the creation of a wider variety of related molecules from a common precursor.

Asymmetric Synthesis: Creating specific three-dimensional structures of the molecule is crucial for its biological activity. mdpi.com Future work may focus on developing synthetic routes that produce a single desired stereoisomer.

Combinatorial Chemistry: Generating large libraries of related compounds by systematically changing different parts of the molecule can help in quickly identifying analogues with improved activity and selectivity.

These advanced synthetic approaches will be essential for creating a diverse set of molecules for further biological testing.

Comprehensive Elucidation of Off-Target Interactions and Selectivity Profiles

A critical area of future research will be to fully understand the selectivity of this compound and its potential interactions with other biological targets. While its bromo-analogue is known to be a selective inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE), it is important to confirm that the fluoro-analogue has a similar profile and to investigate any other potential effects. nih.gov

Future research in this area will likely involve:

Broad-Spectrum Kinase and Receptor Screening: Testing the compound against a wide range of human kinases and receptors will help identify any unintended interactions that could lead to side effects.

Proteomics-Based Approaches: Using techniques like chemical proteomics, researchers can identify the direct binding partners of the compound within a complex biological sample, providing a global view of its interactions.

Structural Biology: Determining the three-dimensional structure of the compound bound to its primary target and any identified off-targets can provide insights into the basis of its selectivity and guide the design of more specific analogues.

A thorough understanding of the compound's selectivity is crucial for its development as a safe and effective therapeutic agent.

Exploration of Novel Therapeutic Applications Beyond Current Indications

While the primary target of the bromo-analogue of this compound is a bacterial enzyme, the indole scaffold is present in many compounds with diverse biological activities. nih.gov Future research should explore other potential therapeutic uses for the fluoro-analogue.

Potential new applications to be investigated include:

Antiviral Activity: The indole nucleus is a common feature in many antiviral compounds. Screening this compound and its analogues against a panel of viruses could uncover new therapeutic opportunities.

Anticancer Properties: Many indole derivatives have shown promise as anticancer agents by targeting various cellular pathways. Investigating the effect of this compound on cancer cell proliferation, apoptosis, and migration could be a fruitful area of research.

Neurological Disorders: The 5-HT6 receptor, a target for cognitive disorders, is often targeted by indole-containing compounds. nih.gov Exploring the interaction of this compound with neuronal receptors could reveal its potential for treating neurological conditions.

The exploration of new therapeutic areas could significantly expand the potential impact of this class of molecules.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To gain a more complete picture of how this compound works, future research will need to integrate data from various "-omics" fields, such as genomics, proteomics, and metabolomics. This approach can provide a systems-level understanding of the compound's effects on a biological system. rsc.org

Key areas for multi-omics integration include:

Transcriptomics: Analyzing changes in gene expression in response to the compound can reveal the cellular pathways that are affected.

Proteomics: Identifying changes in protein levels and modifications can provide insights into the downstream effects of target inhibition.

Metabolomics: Studying changes in the levels of small molecules can help to understand the metabolic consequences of the compound's activity.

By combining these datasets, researchers can build a comprehensive model of the compound's mechanism of action, which can aid in predicting its efficacy and potential side effects.

Collaborative Research Initiatives in Chemical Biology and Medicinal Chemistry

Advancing the research on this compound will require collaboration between scientists in different fields. Chemical biologists can provide tools and techniques for studying the compound's biological effects, while medicinal chemists can design and synthesize new and improved analogues. chemrxiv.org

Future collaborative efforts should focus on:

Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can help to bridge the gap between basic research and clinical development.

Interdisciplinary Research Consortia: Bringing together experts in synthesis, pharmacology, and computational modeling can accelerate the pace of discovery.

Open Science Initiatives: Sharing data and research tools can help to avoid duplication of effort and foster a more collaborative research environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.